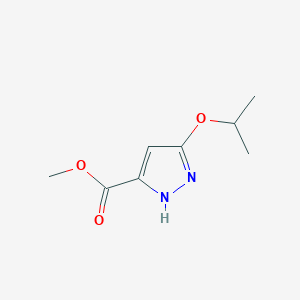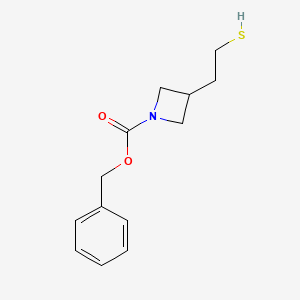
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a compound belonging to the azetidine class of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl aziridine-1-carboxylate with ethyl diazoacetate in the presence of a catalyst to form the azetidine ring . Another approach includes the use of β-lactam synthon protocols to prepare functionally enriched heterocyclic scaffolds .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to mimic natural amino acids makes it valuable in peptide and protein research .
Medicine: In medicinal chemistry, azetidines are explored for their potential as therapeutic agents. This compound may serve as a precursor for the synthesis of novel antibiotics and antiviral drugs .
Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors by binding to their active sites. This interaction can alter the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other azetidine derivatives that may lack the thiol functionality .
Propriétés
Formule moléculaire |
C13H17NO2S |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
benzyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-12(9-14)6-7-17)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
Clé InChI |
ODACFXNNABJQGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


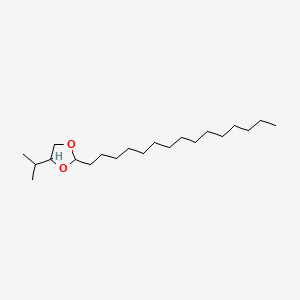
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
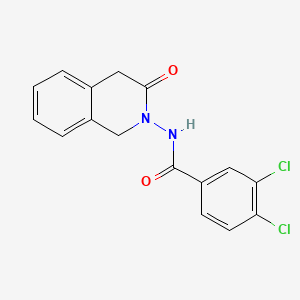

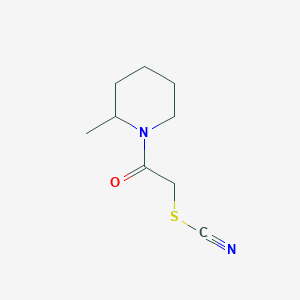
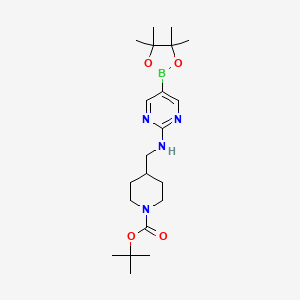
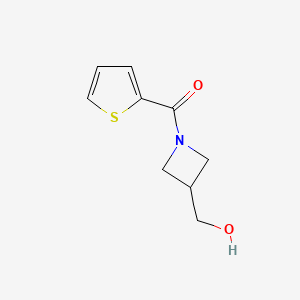
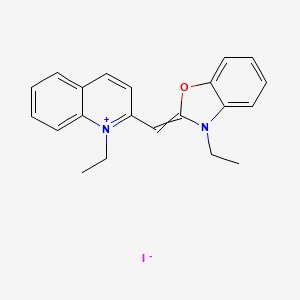
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
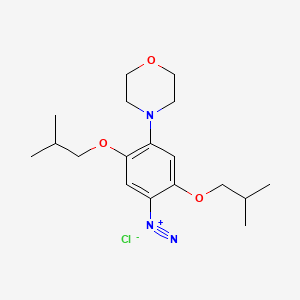
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

